molecular formula C10H14N6 B11888837 1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine

1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B11888837
M. Wt: 218.26 g/mol
InChI Key: QWCWMIXGRRPXCR-UHFFFAOYSA-N
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Description

1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core with a piperazine ring attached at the 7-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by intramolecular cyclization . Another approach involves the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields sulfoxides, while nucleophilic substitution can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific structural features and the combination of a pyrazolo[4,3-d]pyrimidine core with a piperazine ring. This structure imparts distinct biological activities and makes it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

IUPAC Name

1-methyl-7-piperazin-1-ylpyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C10H14N6/c1-15-9-8(6-14-15)12-7-13-10(9)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3

InChI Key

QWCWMIXGRRPXCR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)N=CN=C2N3CCNCC3

Origin of Product

United States

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